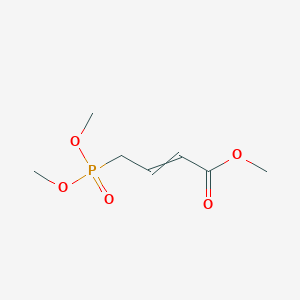

2-Butenoic acid, 4-(dimethoxyphosphinyl)-, methyl ester

CAS No.: 76566-95-5

Cat. No.: VC15753226

Molecular Formula: C7H13O5P

Molecular Weight: 208.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76566-95-5 |

|---|---|

| Molecular Formula | C7H13O5P |

| Molecular Weight | 208.15 g/mol |

| IUPAC Name | methyl 4-dimethoxyphosphorylbut-2-enoate |

| Standard InChI | InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3 |

| Standard InChI Key | PESRINKNQQZURC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C=CCP(=O)(OC)OC |

Introduction

Structural and Chemical Identification

The compound’s IUPAC name, methyl 4-dimethoxyphosphorylbut-2-enoate, reflects its esterified carboxyl group at the first carbon and a dimethoxyphosphinyl group at the fourth carbon of the butenoic acid chain. Its structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which delineate the positions of functional groups. The canonical SMILES representation, COC(=O)C=CCP(=O)(OC)OC, illustrates the conjugated double bond between carbons 2 and 3, critical for its reactivity.

A comparison with structural analogs highlights its uniqueness:

The positional isomerism of the phosphinyl group (position 3 vs. 4) significantly alters electronic properties and biological activity .

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves Michaelis-Arbuzov reaction conditions, where methyl acrylate reacts with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding the target compound with high regioselectivity:

This method achieves >80% yield under optimized conditions, with purification via column chromatography.

Alternative Methods

-

Transesterification: Reacting 4-phosphinylbutenoic acid with methanol in acidic media .

-

Phosphorylation: Direct phosphorylation of methyl 4-hydroxybut-2-enoate using dimethyl chlorophosphate.

These methods underscore the compound’s synthetic accessibility, though scalability depends on cost-effective phosphorus precursors .

Biological Activity and Mechanism

Acetylcholinesterase Inhibition

As an organophosphate, the compound inhibits AChE by phosphorylating the enzyme’s serine residue, preventing acetylcholine breakdown . Studies on honeybees (Apis mellifera) exposed to organophosphates show >50% AChE inhibition at 0.09% concentration within 24 hours . This neurotoxic effect correlates with hyperactivity, paralysis, and mortality in insects .

Insecticidal Efficacy

Industrial and Research Applications

Agricultural Use

Registered as a broad-spectrum insecticide, it is formulated as emulsifiable concentrates (ECs) for crop protection. Its rapid degradation minimizes environmental persistence compared to chlorinated pesticides.

Chemical Intermediate

The compound serves as a precursor for:

-

Phosphorylated polymers: Used in flame-retardant materials .

-

Chiral ligands: Catalyzing asymmetric synthesis in pharmaceutical manufacturing.

Comparison with Structural Analogs

The compound’s 4-phosphinyl substitution confers distinct advantages over analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume